molecular formula C10H8BBrO2 B134909 (4-Bromonaphthalen-1-yl)boronic acid CAS No. 145965-14-6

(4-Bromonaphthalen-1-yl)boronic acid

Cat. No. B134909
M. Wt: 250.89 g/mol
InChI Key: DKKOMUVRCPKTFX-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)boronic acid is a boronic acid derivative, which is a class of compounds known for their versatility as building blocks in the construction of complex molecular architectures. These compounds are characterized by a trivalent boron atom connected to an organic substituent and two hydroxyl groups . The presence of the bromine atom on the naphthalene ring of (4-Bromonaphthalen-1-yl)boronic acid suggests potential reactivity in electrophilic aromatic substitution reactions and utility in cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves organoboranes as intermediates. For instance, ω-(4-Bromophenyl)alkanoic acids can be obtained through hydroboration, followed by thermal isomerization and oxidation. These acids can then be transformed into boronates via cross-coupling reactions . Similarly, aryl boronic acids can be synthesized through metalation and subsequent reactions with trialkyl borates or by ipso borodesilylation sequences, which are then used in Pd⁰-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of boronic acids, including (4-Bromonaphthalen-1-yl)boronic acid, is characterized by the boron atom's coordination with two hydroxyl groups. The structure and vibrational modes of these compounds can be studied using various spectroscopic techniques, such as FT-IR, FT-Raman, NMR, and UV-Vis, complemented by computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including reversible condensation to form polymers and macrocycles, and cross-coupling reactions to create complex organic molecules. The bromine substituent on the naphthalene ring of (4-Bromonaphthalen-1-yl)boronic acid makes it a suitable candidate for further functionalization through electrophilic aromatic substitution or coupling with other aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The boron atom's coordination with hydroxyl groups and other substituents affects properties such as solubility, stability, and reactivity. For example, the presence of a bulky substituent can enhance the stability of the boronic acid, as seen in the case of m-terphenylboronic acids . The electronic and optical properties of boronic acids can be investigated through experimental techniques and theoretical calculations, providing insights into their behavior in various applications .

Scientific Research Applications

  • Boronic Acid-Containing Hydrogels

    • Field : Biomedical
    • Application Summary : Boronic acid-containing hydrogels are important intelligent materials. They exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
    • Methods of Application : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films, have been studied .
    • Results : These materials have found important applications in many areas, especially in biomedical areas. They have been used in the design of various glucose sensors and self-regulated insulin delivery devices .
  • Preparation of 3,5-Substituted Enones via Suzuki Coupling

    • Field : Organic Chemistry
    • Application Summary : “(4-Bromonaphthalen-1-yl)boronic acid” can be used as a reactant for the preparation of 3,5-substituted enones via Suzuki coupling .
    • Methods of Application : This involves a palladium-catalyzed cross-coupling reaction .
    • Results : The result is the formation of 3,5-substituted enones .
  • Copper Catalyzed Oxidative Cross-Coupling

    • Field : Organic Chemistry
    • Application Summary : “(4-Bromonaphthalen-1-yl)boronic acid” can be used as a reactant in copper catalyzed oxidative cross-coupling .
    • Methods of Application : This involves a copper-catalyzed reaction .
    • Results : The result is the formation of a product through oxidative cross-coupling .
  • Microwave-Assisted Synthesis of Ethynylarylboronates

    • Field : Organic Chemistry
    • Application Summary : “(4-Bromonaphthalen-1-yl)boronic acid” can be used in the microwave-assisted synthesis of ethynylarylboronates .
    • Methods of Application : This involves a microwave-assisted reaction .
    • Results : The result is the formation of ethynylarylboronates .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “(4-Bromonaphthalen-1-yl)boronic acid” are largely dependent on its applications in various chemical reactions. Given its use in Suzuki coupling and other reactions, it is likely to continue being a valuable reactant in the synthesis of complex organic compounds .

properties

IUPAC Name

(4-bromonaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BBrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKOMUVRCPKTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629661
Record name (4-Bromonaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromonaphthalen-1-yl)boronic acid

CAS RN

145965-14-6
Record name (4-Bromonaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-naphthaleneboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kang, H Lee, H Jung, D Shin, M Park… - … of Nanoscience and …, 2018 - ingentaconnect.com
New three emitting compounds, AK-1, AK-2 and AK-3 including diazocine moiety were synthesized through Suzuki-coupling reaction. Physical properties such as optical, …
Number of citations: 1 www.ingentaconnect.com
T Kim, S Kang, H Jung, H Lee, D Shin… - … Crystals and Liquid …, 2018 - Taylor & Francis
DAPCz and DANaPCz have been successfully synthesized and characterized. DAPCz and DANaPCz in film state showed absorption in the range of 322 to 345 nm wavelength and …
Number of citations: 4 www.tandfonline.com

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